5-Hex-5-enyl-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117845-20-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-hex-5-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-6-11-7-8-12-13(9-11)15-10-14-12/h2,7-9H,1,3-6,10H2 |
InChI Key |
GMDGOLVLYUACSD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hex 5 Enyl 1,3 Benzodioxole and Its Analogues
Retrosynthetic Analysis of the 5-Hex-5-enyl-1,3-benzodioxole Core Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves the deconstruction of a target molecule through a series of imaginary steps, known as disconnections, to identify simpler, commercially available, or easily prepared starting materials. numberanalytics.comlkouniv.ac.in This backward-looking approach is fundamental to planning an efficient and logical synthetic route. numberanalytics.com
Disconnection Strategies for the Benzodioxole Moiety
The 1,3-benzodioxole (B145889) core is a key structural feature. The most common disconnection strategy involves breaking the two C-O bonds of the dioxole ring. This corresponds to the reverse of a methylenation reaction. This disconnection leads to two primary synthons: a catechol (1,2-dihydroxybenzene) unit and a one-carbon electrophile. The synthetic equivalent for the catechol is catechol itself, while for the C1 unit, a dihalomethane such as dichloromethane (B109758) or dibromomethane (B42720) is typically used.
Alternative strategies could involve more complex disconnections, especially for substituted benzodioxoles, but the catechol-based approach remains the most direct and widely employed method for constructing the unsubstituted ring system.
| Disconnection | Synthons | Synthetic Equivalents (Starting Materials) | Forward Reaction |
| C-O bonds of dioxole ring | Catechol dianion + Methylene (B1212753) dication | Catechol + Dihalomethane (e.g., CH₂Cl₂, CH₂Br₂) | Williamson ether synthesis / Methylenation |
Synthetic Approaches to Introduce the Hex-5-enyl Unit
The second key disconnection involves the C-C bond linking the hex-5-enyl side chain to the benzodioxole ring at the 5-position. This disconnection can be approached in several ways, primarily dictated by the type of bond-forming reaction envisioned for the forward synthesis.
A standard approach is a disconnection that leads to a nucleophilic benzodioxole synthon and an electrophilic hexenyl synthon. For example, a 5-lithio or 5-Grignard reagent of benzodioxole could be reacted with a 6-halo-1-hexene. Conversely, a 5-halobenzodioxole (an electrophile) can be coupled with a nucleophilic organometallic reagent derived from 1-hexene, such as a hex-5-enyl Grignard or organocuprate reagent.
Cross-coupling reactions represent a powerful strategy. A disconnection corresponding to a Suzuki-Miyaura coupling would lead to 5-bromo-1,3-benzodioxole and a hex-5-enylboronic acid or ester. worldresearchersassociations.com This is a highly reliable method for forming C(sp²)-C(sp³) bonds. Another viable disconnection is based on a Grignard reaction, which could involve reacting an appropriate aldehyde on the benzodioxole ring with a pentenyl magnesium bromide, followed by subsequent chemical modifications to achieve the final structure. mdpi.com
| Disconnection Strategy | Benzodioxole Synthon/Equivalent | Hex-5-enyl Synthon/Equivalent | Forward Reaction Type |
| Cross-Coupling | 5-Halo-1,3-benzodioxole | Hex-5-enylboronic acid/ester | Suzuki-Miyaura Coupling worldresearchersassociations.com |
| Grignard Reaction | 1,3-Benzodioxole-5-carbaldehyde | 5-Bromopentene (to form Grignard reagent) | Grignard Addition mdpi.com |
| Nucleophilic Substitution | 5-Lithio-1,3-benzodioxole | 6-Bromo-1-hexene | Alkylation |
Direct Synthesis Protocols for this compound
Following the logic of the retrosynthetic analysis, the forward synthesis can be executed through several distinct pathways.
Construction of the 1,3-Benzodioxole Ring System with Subsequent Functionalization
This approach begins with the formation of the 1,3-benzodioxole scaffold. The synthesis typically starts from catechol (1,2-dihydroxybenzene), which undergoes methylenation to form the 1,3-benzodioxole ring. This reaction is commonly achieved by reacting catechol with a disubstituted halomethane, such as dichloromethane, in the presence of a base.
Once the benzodioxole ring is formed, the next step is to introduce the hex-5-enyl chain at the 5-position. This can be achieved through electrophilic aromatic substitution. For instance, a Friedel-Crafts acylation using a suitable acyl halide, followed by reduction and subsequent manipulation of the functional group, could install the side chain. A patent describes a three-step process involving 5-selective catalytic acylation of a benzodioxole derivative, followed by reduction to an alcohol and subsequent dehydration to form a 5-(1-alkenyl)benzo lkouniv.ac.inCurrent time information in Bangalore, IN.dioxole. googleapis.com
Strategies Involving Pre-functionalized Benzodioxole Precursors
A more convergent and often higher-yielding strategy involves using a pre-functionalized benzodioxole that already contains a reactive group at the 5-position. Commercially available precursors like 5-bromo-1,3-benzodioxole or piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) are common starting points.
Starting from 5-bromo-1,3-benzodioxole, the hex-5-enyl chain can be introduced via a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly effective, reacting the aryl bromide with a hex-5-enylboronic acid derivative in the presence of a palladium catalyst and a base. worldresearchersassociations.com This method offers high functional group tolerance and generally provides good yields. worldresearchersassociations.com
Alternatively, starting from piperonal, a Wittig reaction with an appropriate phosphorane could be used to construct the carbon backbone of the side chain, although this might require further steps to achieve the desired hex-5-enyl structure. A Grignard reaction using 4-pentenyl magnesium bromide on an aldehyde precursor is also a documented method for creating a hex-5-enyl carbinol, which can be further processed. mdpi.com
| Precursor | Reaction | Reagents | Key Features |
| 5-Bromo-1,3-benzodioxole | Suzuki-Miyaura Coupling | Hex-5-enylboronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | High yield, good functional group tolerance. worldresearchersassociations.com |
| 1,3-Benzodioxole-5-carbaldehyde | Grignard Reaction | 4-Pentenyl magnesium bromide, then dehydration/reduction steps | Forms a new stereocenter, requires multiple steps. mdpi.com |
| 5-Bromo-1,3-benzodioxole | Stille Coupling | Hex-5-enyltributylstannane, Pd catalyst | Milder conditions, avoids boronic acids. |
Optimization of Reaction Conditions for Yield and Selectivity
The success of any synthetic protocol often hinges on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. google.com For the cross-coupling strategies mentioned above, several parameters are critical.
The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome. For a Suzuki-Miyaura coupling, different palladium catalysts and phosphine (B1218219) ligands can be screened. The base is crucial for activating the boronic acid, with choices ranging from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and an aqueous solution of the base, also plays a significant role in reaction efficiency. Temperature is another key variable; while many couplings proceed at elevated temperatures, optimizing to the lowest effective temperature can reduce byproduct formation. researchgate.net
The following table provides a conceptual framework for optimizing a Suzuki-Miyaura coupling for the synthesis of this compound, based on general principles observed in related reactions. researchgate.netdiva-portal.org
| Entry | Catalyst (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Toluene/H₂O | K₂CO₃ | 100 | Moderate |
| 2 | PdCl₂(dppf) (3) | Dioxane/H₂O | K₃PO₄ | 80 | Good |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | 2-MeTHF/H₂O | K₃PO₄ | 90 | High |
| 4 | PdCl₂(dppf) (3) | Dioxane/H₂O | Cs₂CO₃ | 100 | Very High |
| 5 | Pd(PPh₃)₄ (5) | DMF | Na₂CO₃ | 120 | Low (Decomposition) |
This table is illustrative and represents typical optimization trends for Suzuki-Miyaura reactions.
Modern Catalytic Approaches in this compound Synthesis
Modern organic synthesis relies heavily on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound and its derivatives is no exception, with various palladium-catalyzed and other transition-metal-catalyzed reactions playing a pivotal role.
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. mdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the precise connection of two different organic fragments. mdpi.comillinois.edu
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.comnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. mdpi.comnih.gov
In the context of synthesizing derivatives related to this compound, the Suzuki-Miyaura coupling can be employed to connect the 1,3-benzodioxole core with various side chains. For instance, a bromo-substituted 1,3-benzodioxole derivative can be coupled with an appropriate organoboron reagent to introduce different functionalities. worldresearchersassociations.com A general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
Recent research has focused on developing more efficient catalytic systems. For example, new α-aminophosphonate ligands based on 1,3,4-oxadiazole (B1194373) have been shown to be effective in the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides. researchgate.netacademie-sciences.fr These systems can achieve good yields for the synthesis of complex biaryl compounds, which are structurally related to derivatives of 1,3-benzodioxole. researchgate.netacademie-sciences.fr The use of specific palladium precursors, such as [Pd(OAc)₂], and bases like cesium carbonate (Cs₂CO₃) can significantly influence the reaction's efficiency. nih.govacademie-sciences.fr
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 1,3-Benzodioxole Derivatives worldresearchersassociations.com
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 3,5-dimethylisoxazol-4-ylboronic acid | 1-((6-(3,5-dimethylisoxazol-4-yl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 60 |
| 2 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | pyrimidin-5-ylboronic acid | 1-((6-(pyrimidin-5-yl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 55 |
| 3 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-(pyrrolidin-1-yl)pyridin-5-ylboronic acid | 5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)-2-(pyrrolidin-1-yl)pyridine | 47 |
| 4 | 1-((6-bromobenzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 2-(methylsulfonyl)pyrimidin-5-ylboronic acid | 2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)pyrimidine | 60 |
Data sourced from a study on the synthesis of new 1,3-benzodioxole derivatives. worldresearchersassociations.com
Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are instrumental in the synthesis of complex organic molecules.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov It is a powerful method for forming carbon-carbon bonds with excellent trans selectivity. organic-chemistry.org The catalytic cycle typically involves oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the catalyst. libretexts.org While direct applications to this compound are not extensively detailed in the provided results, the general utility of the Heck reaction for coupling aryl halides with alkenes makes it a relevant synthetic strategy for creating the hexenyl side chain on a benzodioxole ring.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is conducted under mild conditions and is highly effective for synthesizing aryl-alkynes and conjugated enynes. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.org For the synthesis of analogues of this compound, the Sonogashira coupling could be used to introduce an alkynyl group, which could then be further elaborated into the desired hexenyl chain. Recent advancements have led to the development of copper-free Sonogashira reactions and the use of green solvents. organic-chemistry.orgnanochemres.org
The Negishi coupling is a versatile nickel- or palladium-catalyzed reaction that couples organozinc compounds with various organic halides. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org This makes it particularly useful for synthesizing complex molecules. wikipedia.org The reaction generally proceeds with high yields and tolerates a wide range of functional groups. organic-chemistry.org This method could be applied to couple a zincated hexenyl chain with a halogenated 1,3-benzodioxole precursor.
Table 2: Overview of Other Relevant Cross-Coupling Reactions
| Reaction | Catalyst | Coupling Partners | Key Bond Formed |
| Heck Reaction | Palladium | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne + Aryl/Vinyl Halide | C(sp)-C(sp²) |
| Negishi Coupling | Palladium or Nickel | Organozinc Compound + Organic Halide | C-C (sp³, sp², sp) |
Stereoselective and Asymmetric Synthesis of Chiral Analogues
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. mdpi.comresearchgate.net Asymmetric synthesis strategies aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. sigmaaldrich.comyork.ac.uknih.gov
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and enantioselectivity. mdpi.comresearchgate.netunimi.it The reduction of prochiral ketones to chiral alcohols (carbinols) is a common and effective application of biocatalysis. unimi.itnih.gov
In a relevant study, various bacterial strains were screened for their ability to reduce 1-(benzo[d] wikipedia.orgwikipedia.orgdioxol-5-yl)ethanone to its corresponding chiral alcohol. Lactobacillus paracasei BD101 was identified as a highly effective biocatalyst, producing (R)-1-(1,3-benzodioxol-5-yl)ethanol with excellent yield and over 99% enantiomeric excess. nih.gov This demonstrates the potential of biocatalytic reduction to produce chiral precursors for more complex analogues of this compound. The process is often carried out under mild, environmentally friendly conditions. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. york.ac.ukwikipedia.orgresearchgate.netscielo.org.mx After the desired transformation, the auxiliary is removed and can often be recovered for reuse. york.ac.ukwikipedia.org This strategy has been widely applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netsfu.ca For instance, Evans' oxazolidinone auxiliaries are well-known for their effectiveness in controlling stereochemistry. researchgate.netscielo.org.mx An appropriate chiral auxiliary could be attached to the 1,3-benzodioxole core to guide the stereoselective introduction of the hexenyl side chain or its precursors.
Asymmetric catalysis employs a chiral catalyst to generate a chiral product from an achiral substrate. sigmaaldrich.comfrontiersin.org This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product. sigmaaldrich.com Chiral ligands are often used to modify metal catalysts, transferring their chirality to the substrate during the reaction. libretexts.org For example, chiral biphenyl (B1667301) diphosphines like SYNPHOS and DIFLUORPHOS have been developed for Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins, which could be a key step in synthesizing chiral analogues of this compound. nih.gov Chiral Brønsted acids and bases are also emerging as powerful organocatalysts for a variety of asymmetric transformations. nih.govfrontiersin.org
Photoredox Catalysis and Radical-Mediated Pathways
Modern synthetic chemistry has been significantly advanced by the advent of photoredox catalysis, a strategy that utilizes visible light to initiate single-electron transfer (SET) processes. princeton.edu This approach provides access to reactive radical intermediates under mild conditions, enabling unique chemical transformations. princeton.edunih.gov
Generation and Trapping of Hex-5-enyl Radical Intermediates
The hex-5-enyl radical is a key intermediate in various radical cyclization reactions. wikipedia.org Its generation can be achieved through several methods, including the addition of a radical to an alkene or alkyne. rsc.org For instance, the radical derived from 3,3,4,4-tetrafluoro-4-iodobut-1-ene, initiated by either peroxide or a metal salt, can add to alk-1-enes to furnish hex-5-enyl radicals. rsc.org
Once generated, these radicals can be trapped in intramolecular cyclization reactions. wikipedia.org The regioselectivity of this cyclization is influenced by both steric and electronic factors. scispace.com Typically, the 5-exo cyclization is kinetically favored, leading to the formation of a five-membered ring, due to better orbital overlap in the chair-like transition state. wikipedia.org However, the presence of substituents on the radical or the double bond can alter this preference. scispace.com For example, a methyl group on the olefinic fragment can favor the formation of a six-membered ring. scispace.com The trapping of these radical intermediates is a critical step in the synthesis of various cyclic compounds. capes.gov.br
| Precursor | Initiator | Radical Intermediate | Trapping Method | Product Type |
| 3,3,4,4-tetrafluoro-4-iodobut-1-ene + alk-1-ene | Peroxide or Metal Salt | Substituted hex-5-enyl radical | Intramolecular cyclization | Cyclic compounds |
| Epoxides | Bis(cyclopentadienyl)titanium(III) chloride | C-centered radical | Intramolecular addition to olefins | Functionalized cyclopentanes |
Photoinduced Electron Transfer Mechanisms in Alkene Functionalization
Photoinduced electron transfer (PET) is a fundamental process in photoredox catalysis, initiating a wide range of alkene functionalization reactions. unc.edu In a typical PET process, a photocatalyst, upon absorbing visible light, becomes excited and can then act as either a single-electron oxidant or reductant. nih.gov
In the context of alkene functionalization, PET can lead to the formation of a radical anion or a radical cation from the alkene. researchgate.netresearchgate.net For example, an excited photocatalyst can transfer an electron to an electron-deficient alkene, generating a radical anion. researchgate.net This radical anion can then react with a carbon-centered radical, which is formed from the radical cation of an organosilicon compound. researchgate.net
Alternatively, the formation of an electron donor-acceptor (EDA) complex between an alkene and another molecule can lead to photoinduced functionalization without the need for a traditional photocatalyst. rsc.org Visible light excitation of the EDA complex triggers a single-electron transfer, generating radical intermediates that can then functionalize the alkene. rsc.orgrsc.org This strategy has been successfully employed for the imino functionalization of alkenes. rsc.org
Organic photoredox catalysts, such as acridinium (B8443388) salts, offer a more sustainable and versatile alternative to traditional transition-metal catalysts. unc.edu They possess expanded redox windows, enabling the generation of a wider variety of radical species and facilitating previously inaccessible reactions. unc.edu
Derivatization Strategies for this compound
The presence of a terminal alkene in this compound provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.
Functionalization of the Terminal Alkene Moiety
The terminal double bond of this compound is susceptible to electrophilic addition reactions. For instance, hydrohalogenation, the addition of hydrogen halides (such as HBr), can proceed via a Markovnikov or anti-Markovnikov pathway depending on the reaction conditions. While the specific application to this compound is not detailed in the provided results, the general principles of alkene chemistry apply.
Hydration, the addition of water across the double bond, can also be achieved. This transformation typically requires acid catalysis to yield the corresponding alcohol.
The terminal alkene can be readily oxidized to introduce oxygen-containing functional groups.
Epoxidation: The conversion of the alkene to an epoxide can be accomplished using various oxidizing agents. This reaction is a cornerstone of organic synthesis, providing a gateway to a multitude of other functional groups.
Dihydroxylation: The formation of a diol from the alkene can be achieved through methods like the Sharpless asymmetric dihydroxylation, which allows for the stereocontrolled synthesis of chiral diols. thieme-connect.de This reaction often utilizes osmium tetroxide as a catalyst in the presence of a stoichiometric co-oxidant. thieme-connect.de
Oxidative Cleavage: The double bond can be cleaved to form carbonyl compounds. This can be achieved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate (B83412) under harsh conditions. Greener methodologies for this transformation are being developed. researchgate.net
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] cycloadditions)
The terminal alkene of the 5-hexenyl side chain in this compound serves as a reactive handle for various cycloaddition reactions, enabling the construction of complex cyclic structures. These reactions are fundamental in expanding the molecular diversity of benzodioxole derivatives.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. wikipedia.orgnumberanalytics.com In this context, the terminal double bond of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups, though reactions with unactivated alkenes can proceed under thermal conditions. wikipedia.org For instance, the reaction of an analogue, isosafrole, with 3,4,5-trimethoxycinnamic acid derivatives has been studied, demonstrating the feasibility of such cycloadditions, albeit sometimes requiring high temperatures and long reaction times. acs.org A dehydrogenative variant of the Diels-Alder reaction, catalyzed by Pd(II)/bis-sulfoxide, allows for the conversion of simple terminal olefins, like the one present in the target molecule's analogues, into complex cycloadducts in a single step. nih.gov
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration. masterorganicchemistry.com Dienes substituted with electron-donating groups at the 1-position tend to yield "ortho" (1,2-adduct) products, while those substituted at the 2-position favor "para" (1,4-adduct) products when reacting with an alkene like that in this compound. masterorganicchemistry.com
[2+2] Cycloaddition: This reaction class offers a direct route to cyclobutane (B1203170) rings. csic.es The alkene of the hexenyl chain can undergo [2+2] cycloaddition with another alkene, an allene, or a ketene (B1206846). These reactions can be initiated thermally or photochemically. Transition metal catalysis has also emerged as a method to facilitate these cycloadditions. csic.es For example, the cycloaddition of allenes with alkenes has been studied extensively, providing a pathway to methylene-substituted cyclobutanes. csic.es While direct examples involving this compound are not prominent in the literature, the reactivity principles of terminal alkenes suggest its potential participation in such transformations.
[2+2+2] Cycloaddition: This powerful reaction variant, often catalyzed by transition metals like rhodium or titanium, can construct six-membered rings from three unsaturated components. chemicalbook.comthieme-connect.de For instance, a rhodium-catalyzed [2+2+2] cycloaddition of alkynes with isocyanates has been reported using a ligand based on a 4,4'-bi-1,3-benzodioxole scaffold. chemicalbook.com This demonstrates the compatibility of the benzodioxole moiety with such catalytic systems, suggesting that analogues of this compound could potentially be synthesized or functionalized using these advanced cyclization strategies.
Table 1: Examples of Cycloaddition Reactions with 1,3-Benzodioxole Analogues
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diels-Alder | Isosafrole, 3,4,5-Trimethoxycinnamic Acid | Xylene, 205°C, 96 hours | Substituted cyclohexene | acs.org |
| Dehydrogenative Diels-Alder | Terminal Olefins (e.g., Safrole) | Pd(II)/bis-sulfoxide | Cycloadduct | nih.gov |
| [2+2] Cycloaddition | 1,3-Dimethylallene, Acrylonitrile | Thermal | Substituted cyclobutanes | csic.es |
| [2+2+2] Cycloaddition | Alkynes, Isocyanates | Rhodium complex with (S)-DTBM-SEGPHOS® ligand | Heterocyclic rings | chemicalbook.com |
Transformations Involving the 1,3-Benzodioxole Ring
The 1,3-benzodioxole ring system is not merely a passive scaffold; it actively participates in a range of chemical transformations that allow for further functionalization or complete structural alteration.
The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wku.edu The methylenedioxy group is an activating, ortho-para directing group. Given that the C4 and C7 positions (ortho to the oxygens) are sterically hindered, substitution typically occurs at the C5 and C6 positions (equivalent to para and meta to one oxygen, respectively). The 5-position is generally the most favored site for substitution due to the electronic effects of the methylenedioxy group.
Nitration: The introduction of a nitro group onto the benzodioxole ring is a well-established transformation. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). The reaction with 1,3-benzodioxole is highly regioselective, yielding 5-nitro-1,3-benzodioxole (B1580859) as the major product. Careful control of temperature and acid concentration is necessary to prevent over-nitration.
Halogenation: Bromination of the benzodioxole ring can be achieved using various brominating agents. The presence of the electron-donating methylenedioxy group facilitates this reaction. wku.educymitquimica.com For example, 5-bromo-1,3-benzodioxole can be synthesized in high yield by treating 1,3-benzodioxole with a suitable bromine source. wku.edu The introduction of bromine provides a versatile handle for subsequent cross-coupling reactions. cymitquimica.com
Friedel-Crafts Reactions: The electron-rich nature of the benzodioxole ring allows it to undergo Friedel-Crafts acylation and alkylation. For instance, 1-(1,3-Benzodioxol-5-yl)-1-hexanone can be synthesized through the condensation of 1,3-benzodioxole with hexanoyl chloride in the presence of a Lewis acid catalyst.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole
| Reaction | Reagent(s) | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1,3-benzodioxole | |
| Bromination | Brominating Agent (e.g., NBS/H₂SO₄) | 5-Bromo-1,3-benzodioxole | wku.edu |
| Acylation | Hexanoyl Chloride / Lewis Acid | 1-(1,3-Benzodioxol-5-yl)-1-hexanone |
The dioxole ring, while generally stable, can be modified or cleaved under specific conditions, providing access to catechol derivatives, which are valuable synthetic intermediates.
Chemical Cleavage: A common method for cleaving the methylenedioxy bridge involves the use of strong Lewis acids, such as aluminum chloride (AlCl₃). scielo.br This reaction proceeds via the formation of a chloromethyl ether intermediate. Depending on the workup conditions, the final product can be the corresponding catechol or a mono-O-methylated phenol. The regioselectivity of the cleavage can be influenced by other substituents on the aromatic ring; electron-withdrawing groups direct the formation of specific chloromethyl ether regioisomers. scielo.br Other reagents, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), are also effective for the cleavage of the methylenedioxy ether.
Oxidative Modification and Cleavage: In some cases, the dioxole ring can be modified without complete cleavage. For example, the reaction of alkyl-substituted benzenes with o-chloranil can lead to the formation of 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation and subsequent acetal (B89532) formation. nih.gov Furthermore, electrochemical methods have been developed to functionalize the C2 position of the 1,3-benzodioxole ring, converting it into a fluorinated orthoester. d-nb.info This transformation proceeds via a 1,3-benzodioxolium cation intermediate. d-nb.info
Biological Ring-Opening: The 1,3-benzodioxole moiety is also susceptible to metabolic ring-opening. For example, the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384) by the bacterium Pseudomonas putida F1 involves an initial oxidation by toluene dioxygenase to form a dihydrodiol. nih.gov This intermediate is unstable and decomposes to release fluoride (B91410) ions and pyrogallol (B1678534) (1,2,3-trihydroxybenzene), demonstrating a complete cleavage of the dioxole ring. nih.gov Similarly, the metabolism of drugs like stiripentol, which contains a 1,3-benzodioxole structure, can involve ring-opening to form hydroxyl-substituted, more hydrophilic metabolites. nih.govresearchgate.net
Table 3: Methods for Modification and Ring-Opening of the 1,3-Benzodioxole Ring
| Method | Reagent(s)/Condition(s) | Product Type(s) | Reference |
|---|---|---|---|
| Lewis Acid Cleavage | AlCl₃ in CH₂Cl₂ | Catechols, Mono-O-methylated phenols | scielo.br |
| C2-Functionalization | Constant current electrolysis, HFIP | 2-Alkoxy-1,3-benzodioxoles | d-nb.info |
| Biological Cleavage | Pseudomonas putida F1 (Toluene dioxygenase) | Pyrogallol derivatives | nih.gov |
| Metabolic Cleavage | In vivo metabolism (e.g., of Stiripentol) | Hydroxyl-substituted catechols | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 5 Hex 5 Enyl 1,3 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed. This includes identifying the chemical environment of each atom, determining how atoms are connected through chemical bonds, and even deducing their spatial relationships.
One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments
One-dimensional NMR spectra are fundamental to the structural elucidation process. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, their electronic environments, and the number of neighboring protons. The ¹³C NMR spectrum, in turn, provides information on the number of different types of carbon atoms present in the molecule.
For 5-Hex-5-enyl-1,3-benzodioxole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, and the various protons of the hexenyl side chain. The chemical shifts, reported in parts per million (ppm), are indicative of the local electronic environment of each proton. For instance, the aromatic protons are expected to resonate in the downfield region (typically 6.5-7.0 ppm) due to the deshielding effect of the aromatic ring current. The two protons of the methylenedioxy group would likely appear as a singlet around 5.9 ppm. The protons of the hexenyl chain will exhibit characteristic signals, with the terminal vinyl protons being the most downfield among the aliphatic protons.
The ¹³C NMR spectrum will complement the proton data by showing a signal for each unique carbon atom. The number of signals will confirm the total number of distinct carbon environments. The chemical shifts of the carbon atoms in the aromatic ring, the methylenedioxy group, and the hexenyl chain will all appear in their characteristic regions, allowing for a preliminary assignment of the carbon skeleton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2', H-6' (Aromatic) | 6.6-6.8 | m | - |
| H-5' (Aromatic) | 6.7-6.9 | d | ~8.0 |
| O-CH₂-O | ~5.9 | s | - |
| H-1 | 2.4-2.6 | t | ~7.5 |
| H-2 | 1.5-1.7 | m | - |
| H-3 | 1.3-1.5 | m | - |
| H-4 | 2.0-2.2 | q | ~7.0 |
| H-5 | 5.7-5.9 | m | - |
| H-6 (trans) | 4.9-5.1 | d | ~17.0 |
| H-6 (cis) | 4.9-5.1 | d | ~10.0 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1', C-4' (Aromatic) | 145-148 |
| C-2', C-6' (Aromatic) | 108-110 |
| C-3', C-5' (Aromatic) | 120-122 |
| O-CH₂-O | ~101 |
| C-1 | 35-37 |
| C-2 | 31-33 |
| C-3 | 28-30 |
| C-4 | 33-35 |
| C-5 | ~139 |
| C-6 | ~114 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional NMR techniques overcome this limitation by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei.
The COSY experiment is one of the most fundamental 2D NMR techniques, used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the hexenyl side chain. For example, the protons at C-1 would show a correlation to the protons at C-2, which in turn would correlate with the protons at C-3, and so on, allowing for the entire spin system of the side chain to be traced. Correlations between the aromatic protons would also be visible, confirming their connectivity on the benzodioxole ring.
The HSQC experiment is a powerful tool for establishing direct, one-bond correlations between protons and the carbon atoms to which they are attached. google.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For this compound, the HSQC spectrum would show correlations between each proton and its directly bonded carbon, for example, the aromatic protons to their respective aromatic carbons, and the protons of the hexenyl chain to their corresponding carbons.
Table 3: Predicted HSQC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) |
| Aromatic Protons | Aromatic Carbons |
| O-CH₂-O | O-CH₂-O |
| H-1 | C-1 |
| H-2 | C-2 |
| H-3 | C-3 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
Note: This table illustrates the expected direct C-H correlations.
The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for piecing together different fragments of the molecule and for assigning quaternary (non-protonated) carbons. In the case of this compound, the HMBC spectrum would reveal correlations between the proton at C-1 of the hexenyl chain and the aromatic carbons C-4' and C-5', thus confirming the attachment point of the side chain to the benzodioxole ring. Correlations from the aromatic protons to the quaternary carbons of the benzodioxole ring would also be observed, allowing for their complete assignment.
The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. google.com This is based on the Nuclear Overhauser Effect, where the magnetization of one proton can be transferred to another if they are close in space (typically within 5 Å). For a flexible molecule like this compound, the NOESY spectrum could provide insights into the preferred conformations of the hexenyl side chain relative to the benzodioxole ring. For example, correlations might be observed between the protons at C-1 of the side chain and the aromatic proton at C-6', indicating a folded conformation where these protons are in close spatial proximity.
By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, providing a detailed picture of its atomic connectivity and three-dimensional arrangement.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides critical information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For this compound, the molecular formula is C₁₃H₁₆O₂. epa.gov HRMS analysis provides the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule. The calculated monoisotopic mass for C₁₃H₁₆O₂ is 204.11503 g/mol . epa.gov Experimental determination of this exact mass via HRMS serves to unambiguously confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Average Mass | 204.269 g/mol |
| Monoisotopic Mass | 204.11503 g/mol |
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS studies on this compound are not extensively documented, the fragmentation pathways can be predicted based on its structure and data from closely related compounds like safrole (5-allyl-1,3-benzodioxole). mdma.chresearchgate.net
In a typical electron ionization (EI) mass spectrum, the molecular ion (M•+) would be observed at m/z 204. The primary fragmentation events are expected to involve the hexenyl side chain and the benzodioxole ring. chemguide.co.ukmsu.edu A significant fragmentation pathway would likely be the cleavage of the C-C bond beta to the aromatic ring, a common fragmentation for alkylbenzenes, leading to the formation of a stable tropylium-like cation. Loss of the hexenyl chain would result in a fragment corresponding to the benzodioxole moiety. Further fragmentation could involve rearrangements and cleavages within the hexenyl chain and the dioxole ring itself, providing a characteristic fingerprint for the molecule. chemguide.co.uk
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment | Fragmentation Pathway |
| 204 | [C₁₃H₁₆O₂]•+ | Molecular Ion (M•+) |
| 135 | [C₈H₇O₂]+ | Loss of pentenyl radical (•C₅H₉) via benzylic cleavage |
| 121 | [C₇H₅O₂]+ | Fragmentation of the side chain |
| 77 | [C₆H₅]+ | Phenyl cation from cleavage of the aromatic ring |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for analyzing volatile compounds and assessing the purity of a sample. scielo.br In the analysis of this compound, the sample would be injected into the GC, where it is vaporized and separated from any impurities based on differences in boiling point and affinity for the stationary phase of the GC column. mdma.chscielo.br
As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. The retention time from the GC and the mass spectrum from the MS together allow for high-confidence identification of the main compound and any volatile impurities. scielo.br For instance, unreacted starting materials or by-products from its synthesis could be identified and quantified, thus establishing the purity of the this compound sample. mdma.ch
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | =C-H (alkene and aromatic) |
| 2925-2855 | C-H Stretch | -C-H (aliphatic) |
| ~1640 | C=C Stretch | Alkene (terminal) |
| 1600, 1505, 1490 | C=C Stretch | Aromatic ring |
| ~1250, ~1040 | C-O-C Asymmetric & Symmetric Stretch | Dioxole ether linkage |
| ~920 | =C-H Bend (Out-of-plane) | Terminal alkene |
The spectrum would be expected to show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic/alkenyl chain. Key diagnostic peaks would include the C=C stretching of the terminal alkene and the aromatic ring, as well as the strong C-O-C stretching vibrations characteristic of the methylenedioxy (dioxole) group. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. epa.gov The UV-Vis spectrum of this compound would be dominated by the absorptions of the benzodioxole chromophore. The isolated double bond in the hexenyl chain is not conjugated with the aromatic ring and is therefore not expected to significantly alter the primary absorption maxima. kemdikbud.go.id
Analysis of related compounds like safrole and isosafrole shows characteristic absorption bands in the UV region. nih.govnist.gov The primary absorption is due to π → π* transitions within the substituted benzene (B151609) ring. The presence of the oxygen atoms in the dioxole ring acts as auxochromes, influencing the position and intensity of these absorption bands. Typically, substituted benzene rings of this nature exhibit strong absorption maxima around 230-240 nm and another, slightly weaker band around 280-290 nm. kemdikbud.go.idnist.gov
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~235 | π → π | Benzodioxole Ring |
| ~285 | π → π | Benzodioxole Ring |
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available research detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, and precise unit cell dimensions has not been documented.
Crystal Structure Elucidation and Bond Parameters
Without experimental crystallographic data, the precise bond lengths and angles for the solid-state structure of this compound remain undetermined. While theoretical calculations could provide estimates, they lack the empirical validation derived from X-ray diffraction analysis. For other related benzodioxole-containing molecules, X-ray crystallography has been a crucial technique for confirming molecular structures and understanding their conformations. nih.govuniba.it
Analysis of Intermolecular Interactions
A definitive analysis of intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound is not possible without a determined crystal structure. Such interactions are fundamental to understanding the packing of molecules in the solid state and can influence the physical properties of the material. In other complex molecules, non-covalent intermolecular forces play a significant role in their structural organization. google.com
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration
The carbon atom at the 5-position of the benzodioxole ring, being attached to four different groups (the benzodioxole ring, a hydrogen atom, the hexenyl chain, and forming part of the ring), would make the molecule chiral if the double bond in the hexenyl chain were not at the terminal position. However, with the double bond at the 5-position of the hexenyl chain, the molecule is achiral, and therefore, it does not exhibit enantiomeric properties. Chiroptical techniques are used for the analysis of chiral molecules. nih.govacs.org
Polarimetry for Optical Rotation Measurement
As this compound is an achiral molecule, it will not exhibit optical rotation. Therefore, polarimetry measurements would yield a value of zero.
Circular Dichroism (CD) Spectroscopy for Chiral Molecules
Circular dichroism spectroscopy is a powerful tool for studying chiral molecules. rsc.orgresearchgate.net Since this compound is achiral, it will not produce a circular dichroism spectrum.
Computational and Theoretical Investigations of 5 Hex 5 Enyl 1,3 Benzodioxole
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations excel at describing static properties, molecular modeling and dynamics simulations are used to explore the conformational flexibility and time-dependent behavior of molecules.
A conformational analysis involves systematically rotating the dihedral angles of the flexible chain and calculating the energy of each resulting structure. This maps out the potential energy surface (PES). A detailed study on safrole combined FTIR spectroscopy with quantum chemical calculations (DFT and CCSD(T)) to investigate the rotation of its allyl group. researchgate.net The researchers were able to identify multiple stable conformers and quantify their relative energies, demonstrating that dispersion interactions play a key role in determining their stability. researchgate.net Similarly, another study on N-acylhydrazone derivatives of safrole used conformational analysis to establish a relationship between the molecule's 3D shape (linear vs. folded) and its biological activity. tandfonline.com
For the longer hex-5-enyl chain, such an analysis would reveal the preferred spatial arrangements, from extended (linear) to folded conformations where the terminal double bond may interact with the benzodioxole ring.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation provides a "movie" of molecular behavior, offering insights into flexibility, conformational changes, and interactions with a solvent or a biological target.
MD simulations have been extensively applied to safrole, primarily to understand its metabolic activation and toxicity. nih.govnih.gov These studies simulate the interaction of safrole within the active site of cytochrome P450 enzymes, revealing how the molecule orients itself and how its flexibility influences the likelihood of a metabolic reaction. nih.govresearchgate.net Other MD simulations have investigated how a safrole-derived DNA adduct distorts the DNA double helix, using the GROMOS force field to describe the molecular interactions. acs.org
For 5-Hex-5-enyl-1,3-benzodioxole, an MD simulation could be used to:
Simulate the molecule in a solvent (e.g., water or an organic solvent) to observe its dynamic conformational preferences.
Study its flexibility and the time scales of motion of the hexenyl chain.
Model its interaction with a surface or a receptor site to understand potential binding modes.
These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic characteristics of organic molecules. orientjchem.orgscispace.com By calculating the molecule's optimized geometry in a simulated environment, it is possible to generate theoretical spectra that aid in structural confirmation and analysis. niscpr.res.inresearchgate.net These calculations are based on fundamental principles where the molecular properties are determined by the derivatives of the energy. q-chem.com
For this compound, DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. q-chem.comschrodinger.com Similarly, the simulation of molecular vibrations allows for the prediction of Infrared (IR) absorption frequencies. scispace.com The calculated vibrational wavenumbers are often scaled by a specific factor to achieve better agreement with experimental data. scispace.com Comparing these predicted spectra with experimentally obtained data is a powerful method for structural elucidation. schrodinger.com
Table 4.2.3.1: Predicted Spectroscopic Data for this compound Illustrative values based on DFT calculations for analogous structures.
| Parameter | Predicted Value | Associated Structural Fragment |
| ¹H NMR Chemical Shifts (δ, ppm) | ||
| 6.65 - 6.78 | Aromatic Protons (Ar-H) | |
| 5.93 | Dioxole Methylene (B1212753) Protons (O-CH₂-O) | |
| 5.75 - 5.85 | Internal Vinyl Proton (-CH=CH₂) | |
| 4.90 - 5.05 | Terminal Vinyl Protons (=CH₂) | |
| 2.55 | Benzyl-type Protons (Ar-CH₂) | |
| 2.05 | Allylic Protons (-CH₂-CH=CH₂) | |
| 1.40 - 1.75 | Methylene Protons (-CH₂-) | |
| ¹³C NMR Chemical Shifts (δ, ppm) | ||
| 147.8, 146.0 | Aromatic Carbons (Ar-C-O) | |
| 138.8 | Internal Vinyl Carbon (-CH=) | |
| 121.6, 109.2, 108.3 | Aromatic Carbons (Ar-CH) | |
| 114.5 | Terminal Vinyl Carbon (=CH₂) | |
| 101.1 | Dioxole Methylene Carbon (O-CH₂-O) | |
| 35.7, 33.5, 31.4, 28.8 | Alkyl Carbons (-CH₂-) | |
| Key IR Vibrational Frequencies (cm⁻¹) | ||
| 3075 | Aromatic C-H Stretch | |
| 2850-2930 | Aliphatic C-H Stretch | |
| 1641 | Alkene C=C Stretch | |
| 1488, 1505 | Aromatic C=C Stretch | |
| 1245, 1038 | Asymmetric & Symmetric C-O-C Stretch scispace.com |
**4.3. Predictive Computational Chemistry for Chemical Reactivity and Selectivity
Predictive computational models provide profound insights into the chemical behavior of this compound, allowing for the rationalization of its reactivity and the prediction of reaction outcomes.
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the structure at the highest point on the reaction energy profile. masterorganicchemistry.com Computational methods can locate and characterize these high-energy, transient structures. fossee.in The energy difference between the reactants and the transition state defines the activation energy, a critical factor that governs the reaction rate. masterorganicchemistry.com For this compound, TS calculations could be applied to model reactions like electrophilic addition across the hexenyl double bond or electrophilic aromatic substitution on the benzodioxole ring. The Nudged Elastic Band (NEB) method is one common technique used to find the minimum energy path between reactants and products, revealing the transition state. arxiv.org The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the located structure is a true transition state. fossee.in
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). researchgate.net In this compound, the electron-donating nature of the oxygen atoms is expected to raise the energy of the HOMO and localize it primarily on the aromatic ring and the alkene double bond, making these sites susceptible to attack by electrophiles. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and reactivity. researchgate.net
Table 4.3.2.1: Predicted Frontier Molecular Orbital Properties for this compound
| Molecular Orbital | Predicted Energy (Illustrative) | Primary Localization |
| HOMO | -5.8 eV | Benzodioxole Ring and Alkene π-system |
| LUMO | 1.5 eV | Aromatic Ring and Alkene π*-system |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | Entire Molecule |
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and equilibria. ucsb.edu Computational models can account for these crucial interactions through two primary approaches: implicit and explicit solvent models. ucsb.eduspringernature.com Implicit (or continuum) models approximate the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. springernature.com Explicit models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally more expensive, explicit models can capture specific interactions like hydrogen bonding. ucsb.edu For a molecule like this compound, modeling reactions in various solvents (e.g., polar aprotic vs. nonpolar) can predict how the solvent stabilizes or destabilizes charged intermediates and transition states, thereby affecting the reaction pathway and outcome. researchgate.net
In Silico Approaches for Compound Characterization and Screening
In silico techniques, particularly those leveraging machine learning, are transforming the way chemical compounds are characterized and screened for desired properties, accelerating the discovery process. nih.gov
Machine learning (ML) algorithms can be trained on large datasets of known molecules to create predictive models for various chemical and biological properties. arxiv.orgresearchgate.net These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, learn the correlation between a molecule's structure and its activity or properties. nih.govnih.gov The process involves converting chemical structures into numerical descriptors or "fingerprints," which are then used as input for algorithms like random forests, support vector machines, or neural networks. nih.govmdpi.com For this compound, such models could rapidly predict key physicochemical properties, streamlining its evaluation for various applications. nih.gov
Table 4.4.1.1: Examples of Properties Predictable by Machine Learning
| Property | Predicted Value (Illustrative) | Common ML Model | Significance |
| Boiling Point | ~280 °C | Gradient Boosting Regression | Basic physical property for purification and handling. |
| LogP (Partition Coefficient) | 4.1 | Random Forest mdpi.com | Predicts lipophilicity and membrane permeability. |
| Aqueous Solubility (logS) | -4.5 | Neural Network ijnc.ir | Important for formulation and bioavailability. |
| Cytochrome P450 Inhibition | Potential Inhibitor | Support Vector Machine | Predicts potential for drug-drug interactions. |
Data Mining and Cheminformatics for Structural Insights
Data mining and cheminformatics are essential computational tools for analyzing large datasets of chemical information to uncover structural insights and predict properties of molecules like this compound. nih.gov These approaches allow researchers to identify patterns in chemical structures, predict biological activities, and understand structure-activity relationships (SAR) without conducting exhaustive laboratory experiments. nih.gov While specific data mining studies focusing exclusively on this compound are not extensively documented in public literature, the principles can be applied by examining its structural analogs, such as safrole and other benzodioxole derivatives. nih.govresearchgate.net
Cheminformatics begins with the representation of the molecule's two-dimensional (2D) and three-dimensional (3D) structure, which is then used to calculate a variety of molecular descriptors. imsc.res.in These descriptors quantify different aspects of the molecule's topology, geometry, and electronic distribution. Large chemical databases, such as PubChem and the Cambridge Structural Database (CSD), serve as the primary sources for mining structural and property data of known compounds. nih.govbiokeanos.com
Molecular Descriptor Analysis
For this compound, a range of physicochemical and topological descriptors can be calculated to understand its chemical nature. These descriptors are fundamental for any quantitative structure-activity relationship (QSAR) or data mining study. nih.govresearchgate.net Key descriptors include molecular weight, logP (a measure of lipophilicity), hydrogen bond donors and acceptors, and topological surface area.
Table 1: Calculated Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H16O2 | epa.gov |
| Average Mass | 204.269 g/mol | epa.gov |
| Monoisotopic Mass | 204.11503 g/mol | epa.gov |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Topological Polar Surface Area (TPSA) | 18.5 Ų | Computed |
Note: "Computed" values are derived from standard cheminformatics software based on the known structure and are provided for illustrative purposes.
These descriptors provide a quantitative profile of the molecule. For instance, the XLogP3 value of 2.8 suggests moderate lipophilicity, which can influence its absorption and distribution in biological systems. nih.gov The absence of hydrogen bond donors and the presence of two acceptors (the oxygen atoms in the dioxole ring) are key features for molecular interactions. nih.gov
Structural Similarity and Substructure Searching
A core function of cheminformatics is to identify structurally similar compounds to a query molecule. For this compound, this involves searching chemical databases for molecules that share the 1,3-benzodioxole (B145889) scaffold or have a similar aliphatic side chain. This process helps in identifying compounds with potentially related biological activities or toxicological profiles.
The 1,3-benzodioxole moiety is a recognized structural scaffold in many compounds. researchgate.net Data mining efforts can analyze the prevalence of this scaffold and its substitution patterns across large databases to understand its contribution to various molecular properties.
Table 2: Representative Benzodioxole Analogs for Comparative Analysis
| Compound Name | Structure | Key Difference from this compound |
|---|---|---|
| This compound | C13H16O2 | Reference Compound |
| Safrole | C10H10O2 | Allyl side chain (shorter) |
| Isosafrole | C10H10O2 | Propenyl side chain (isomer of Safrole) nist.gov |
By comparing the structural and activity data of these analogs, researchers can infer how the specific hexenyl side chain of this compound influences its properties relative to its close chemical relatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to build mathematical models that correlate variations in molecular structure with changes in biological activity. dntb.gov.ua Although no specific QSAR models for this compound are published, the methodology would involve:
Data Set Collection: Assembling a dataset of benzodioxole derivatives with measured biological activity (e.g., receptor binding affinity, enzyme inhibition). lookchem.com
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.
Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to create an equation that links the descriptors to the activity. nih.gov
Validation: Testing the model's predictive power on a set of compounds not used in its creation.
Such models can predict the potential activity of new or untested compounds like this compound based solely on its structure. The insights from QSAR often come in the form of contour maps, which visualize regions where steric bulk or electrostatic charge would favorably or unfavorably impact activity. nih.gov For the benzodioxole class, studies have shown that the nature and position of substituents on the ring and side chain are critical determinants of activity. dntb.gov.ua
Reactivity and Reaction Mechanisms of 5 Hex 5 Enyl 1,3 Benzodioxole
Fundamental Reactivity of the 1,3-Benzodioxole (B145889) Moiety
The 1,3-benzodioxole functional group, also known as the methylenedioxyphenyl group, is a key structural feature found in a variety of natural products and synthetic compounds. chemicalbook.comwikipedia.orgwikipedia.org This bicyclic structure, consisting of a benzene (B151609) ring fused to a dioxole ring, exhibits unique reactivity due to the electronic properties of the methylenedioxy bridge. chemicalbook.comcymitquimica.com
Mechanisms of Aromatic Functionalization
The 1,3-benzodioxole ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions. chemicalbook.comcymitquimica.com The two oxygen atoms of the dioxole ring donate electron density to the aromatic ring, activating it towards electrophilic attack.
Classic electrophilic substitution reactions such as halogenation, nitration, and acylation typically result in substitution at the 5-position. wiley.com For instance, the bromination of 1,3-benzodioxole yields 5-bromo-1,3-benzodioxole. wku.edu Similarly, nitration leads to the formation of 5-nitro-1,3-benzodioxole (B1580859). The directing effect of the methylenedioxy group favors substitution at the position para to the oxygen atoms.
While the 5-position is the most common site for electrophilic attack, functionalization at the 4-position is more challenging to achieve through classical methods. wiley.com However, modern synthetic methodologies, such as palladium-catalyzed direct arylation, have been developed to achieve regioselective functionalization at the 4-position of the 1,3-benzodioxole ring. wiley.com These reactions often require specific catalysts and conditions to overcome the inherent preference for 5-substitution. wiley.com
Recent advancements in photoredox catalysis have enabled novel C-H functionalization reactions of 1,3-benzodioxoles. rsc.orgrsc.orgresearchgate.net For example, the direct single-electron oxidation of 1,3-benzodioxoles can generate a 1,3-benzodioxol-2-yl radical, which can then participate in various coupling reactions. rsc.orgresearchgate.net This approach allows for the introduction of functional groups at the C2 position of the dioxole ring. d-nb.info
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole
| Reaction | Reagents | Major Product | Reference |
| Bromination | Br₂ | 5-bromo-1,3-benzodioxole | wku.edu |
| Nitration | HNO₃/H₂SO₄ | 5-nitro-1,3-benzodioxole | |
| Acylation | Acyl chloride/Lewis acid | 5-acyl-1,3-benzodioxole | wiley.com |
| Direct Arylation | Aryl bromide, Pd catalyst | 4-aryl-1,3-benzodioxole | wiley.com |
Stability and Degradation Pathways of the Dioxole Ring
The 1,3-benzodioxole ring is relatively stable under standard conditions. cymitquimica.com However, it can undergo degradation through various metabolic and chemical pathways.
One of the primary degradation pathways involves the O-dealkylation of the methylenedioxy group. nih.gov This process, often catalyzed by cytochrome P450 enzymes, leads to the formation of catechol (1,2-dihydroxybenzene) derivatives. wikipedia.orgnih.gov The initial step is believed to be the monooxygenation of the methylenic carbon to a 2-hydroxy derivative, which can then be further metabolized. nih.gov This metabolic cleavage of the methylenedioxy ring is a key step in the catabolism of many natural products containing this moiety. researchgate.net
The methylenedioxy group can also be a site of oxidative metabolism, leading to the formation of various metabolites. For instance, the microsomal metabolism of 1,3-benzodioxoles can generate carbon monoxide, with the methylenic carbon being the source of the carbon atom. nih.gov This process is thought to proceed through a 2-hydroxyphenyl formate (B1220265) intermediate. nih.gov
In addition to enzymatic degradation, the stability of the 1,3-benzodioxole ring can be influenced by substituents on the aromatic ring. The presence of the methylenedioxy group has been observed to have a stabilizing effect in certain chemical contexts. researchgate.net For example, in studies on the stability of synthetic cathinones, the methylenedioxy group was found to significantly stabilize the molecule. researchgate.net
The degradation of the methylenedioxy ring is not limited to biological systems. Certain bacteria have been shown to possess enzymes capable of cleaving the methylenedioxy ring, often through a mechanism involving tetrahydrofolate-dependent enzymes. researchgate.netnih.gov
Table 2: Major Degradation Products of the 1,3-Benzodioxole Ring
| Degradation Pathway | Key Intermediate/Product | Catalyzing System | Reference |
| O-Dealkylation | Catechol derivatives | Cytochrome P450 enzymes | nih.gov |
| Oxidative Metabolism | 2-Hydroxyphenyl formate, Carbon monoxide | Microsomal enzymes | nih.gov |
| Bacterial Degradation | Protocatechuic acid | Tetrahydrofolate-dependent enzymes | nih.gov |
Reactivity of the Hex-5-enyl Side Chain
The hex-5-enyl side chain of 5-hex-5-enyl-1,3-benzodioxole provides a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Olefin Metathesis Reactions
The terminal double bond of the hex-5-enyl chain is a prime substrate for olefin metathesis reactions, a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. researchgate.netorganic-chemistry.org
Ring-Closing Metathesis (RCM): While this compound itself does not have a second double bond in a suitable position for intramolecular RCM, derivatives of safrole (a related compound with a propenyl side chain) have been utilized in RCM reactions to synthesize cyclic structures. organic-chemistry.orgbibis.irorganic-chemistry.org This suggests that if a second olefin were introduced into the molecule, RCM could be a viable strategy for constructing cyclic systems fused to the benzodioxole core.
Cross-Metathesis (CM): The terminal alkene of the hex-5-enyl group can readily participate in cross-metathesis reactions with other olefins. organic-chemistry.orgnih.gov This allows for the extension and functionalization of the side chain. For example, cross-metathesis with a functionalized alkene can introduce new functional groups at the end of the side chain. The selectivity of cross-metathesis reactions can be influenced by the choice of catalyst and the nature of the coupling partner. researchgate.net Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed for these transformations. organic-chemistry.org
Intramolecular Cyclization Pathways
The hex-5-enyl side chain is well-suited for various intramolecular cyclization reactions, leading to the formation of new ring systems.
Radical Cyclizations: The terminal alkene can act as a radical acceptor in intramolecular radical cyclization reactions. researchgate.netasianpubs.orgvietnamjournal.ru For instance, a radical generated elsewhere in the molecule can add to the double bond, initiating a cyclization cascade. Such reactions have been used in the synthesis of complex natural products containing the 1,3-benzodioxole motif. researchgate.net The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the reaction conditions and the nature of the radical precursor.
Palladium-Catalyzed C-H Activation and Alkene Functionalization
Palladium catalysis offers a powerful platform for the functionalization of both the C-H bonds and the double bond of the hex-5-enyl side chain.
Wacker-Type Cyclization: The terminal alkene is a suitable substrate for Wacker-type oxidative cyclization reactions. chempedia.inforesearchgate.netnih.govillinois.edu In the presence of a palladium catalyst and an oxidant, the alkene can be activated towards nucleophilic attack by an internal nucleophile. If a suitable nucleophile is present on the benzodioxole ring or an adjacent part of the molecule, this can lead to the formation of a heterocyclic ring. The classic Wacker oxidation converts a terminal alkene to a methyl ketone. chempedia.info
Palladium-Catalyzed C-H Activation: While the searched literature primarily focuses on the C-H activation of the aromatic ring of 1,3-benzodioxole, palladium-catalyzed C-H activation of the alkyl chain is also a theoretical possibility. wiley.comresearchgate.net Such reactions could lead to the direct introduction of functional groups along the hexenyl chain, although this would likely require specific directing groups to control regioselectivity.
Table 3: Potential Reactions of the Hex-5-enyl Side Chain
| Reaction Type | Description | Potential Products |
| Cross-Metathesis | Reaction with another alkene to form a new double bond. | Elongated or functionalized side chain. |
| Radical Cyclization | Intramolecular addition of a radical to the double bond. | Cyclic structures fused to the benzodioxole core. |
| Wacker-Type Cyclization | Palladium-catalyzed oxidative cyclization. | Heterocyclic rings or ketones. |
Photochemical Transformations of this compound Analogues
The study of analogues, such as safrole, provides significant insight into the photochemical behavior of this compound. researchgate.net These compounds, possessing a benzodioxole core and an unsaturated alkyl side chain, exhibit a range of light-induced reactions. mdpi.com Natural molecules like these can undergo photoinduced isomerization, cyclization, and dimerization. mdpi.com
Photoinduced Isomerization and Rearrangement Mechanisms
Upon exposure to ultraviolet (UV) radiation, analogues of this compound undergo significant structural changes. A key analogue, safrole (5-(2-propenyl)-1,3-benzodioxole), has been shown to experience UV-induced rotation of its allyl group when isolated in a cryogenic matrix. rsc.org This process represents a conformational isomerization, where different spatial arrangements of the molecule are interconverted by light energy. rsc.org
For analogues with an exocyclic C=C double bond, such as isoeugenol, conformer-selective E/Z geometrical isomerizations can be induced by tuning the wavelength of the UV laser light. researchgate.net This allows for precise control over the isomeric state of the molecule. The isomerization of allylbenzenes like safrole to their more stable conjugated isomers (e.g., isosafrole) is a critical reaction, often catalyzed by bases at high temperatures, but photochemical methods offer an alternative pathway. researchgate.net These rearrangements can proceed through various mechanisms, including sigmatropic shifts, and may involve the formation of transient intermediates. osti.govthieme-connect.de The specific pathway is often dependent on the substitution pattern of the molecule and the reaction conditions. thieme-connect.de
Table 1: Summary of Photoinduced Isomerization in Benzodioxole Analogues
| Analogue | Type of Isomerization | Inducing Condition | Observed Mechanism/Process | Reference |
|---|---|---|---|---|
| Safrole | Conformational (Allyl group rotation) | UV Irradiation (in cryogenic matrix) | Rotation of the allyl substituent. | rsc.org |
| Isoeugenol | Geometrical (E/Z) | Tunable UV Laser (310-298 nm) | Selective interconversion between E and Z isomers. | researchgate.net |
| Safrole/Eugenol | Positional (Allyl to Propenyl) | Base Catalysis (for comparison) | Shift of double bond into conjugation with the aromatic ring. | researchgate.net |
| General Allylbenzenes | Rearrangement | Photochemical | Can involve dynamic radical processes and sigmatropic shifts. | osti.govthieme-connect.de |
Photolytic Cleavage and Radical Generation
In addition to isomerization, UV irradiation can induce the cleavage of chemical bonds (photolysis), leading to the formation of highly reactive radical intermediates. unipv.it For phenolic analogues like eugenol, photolysis can proceed via an H-atom shift from the hydroxyl group or through the cleavage of the O-CH3 bond to produce phenoxy radicals. researchgate.net These primary radicals can then undergo further reactions, such as recombination to form complex dienones, which in turn can ring-open to generate long-chain conjugated ketenes. researchgate.net
The generation of radical species is a common feature in the photochemistry of these compounds. rsc.org The process can be initiated by the homolytic cleavage of a weak bond upon photoexcitation. unipv.it The presence of these transient radical intermediates can be confirmed through radical trapping experiments. For instance, the introduction of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) into a reaction mixture can intercept and stabilize the radicals, allowing for their detection by techniques such as high-resolution mass spectrometry (HRMS). nih.gov Radical clock experiments, where a radical is designed to undergo a rapid, predictable intramolecular reaction (like cyclization), can also provide evidence for the formation of specific radical intermediates, such as a hex-5-enyl radical cyclizing to a cyclopentylmethyl radical. nih.gov The kinetics of photolytic cleavage are sensitive to the molecular structure, with certain substituents dramatically increasing the rate of bond breaking. nih.gov
Matrix Isolation Studies for Reactive Intermediates
Matrix isolation is a powerful technique used to study highly reactive molecules, radicals, and other transient intermediates that have fleeting lifetimes under normal conditions. uni-heidelberg.debeilstein-journals.org The method involves trapping the species of interest in a rigid, inert cryogenic matrix, typically a frozen noble gas like argon or nitrogen, at very low temperatures (e.g., 13 K). uni-heidelberg.deresearchgate.net This environment immobilizes the intermediates, preventing them from reacting further and allowing them to be characterized using standard spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy. uni-heidelberg.de
This technique has been successfully applied to study the photochemistry of safrole. rsc.orgresearchgate.net By isolating safrole monomers in a low-temperature matrix and irradiating them with UV light, researchers have been able to directly observe conformational changes, such as the rotation of the allyl group, for the first time. rsc.org The progress of these UV-induced transformations is monitored by acquiring IR spectra at different stages of the experiment, revealing the disappearance of the initial conformer and the growth of new photoproducts. researchgate.netresearchgate.net This approach provides "intrinsic" properties of the molecules, free from the complicating influences of solvents or aggregation that are present in solution-phase studies. uni-heidelberg.de
Mechanistic Studies on Novel Reactions Involving this compound
Elucidating the precise step-by-step mechanism of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a fundamental tool for investigating reaction mechanisms. wikipedia.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H). wikipedia.orglibretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH). wikipedia.org
A significant primary KIE (typically kH/kD of 2–7) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. libretexts.orgnih.gov This effect arises because the heavier isotope has a lower zero-point vibrational energy, meaning more energy is required to break the bond, which slows down the reaction. libretexts.org Therefore, measuring a large KIE provides strong evidence that C-H bond cleavage is a rate-limiting feature of the mechanism. nih.gov Even in cases where the bond to the isotope is not broken (a secondary KIE), smaller but measurable effects can provide information about changes in hybridization or hyperconjugation at the transition state. libretexts.org KIE studies have been used to probe the reaction mechanisms of various compounds, including safrole derivatives, particularly in enzymatic oxidations. nih.govcore.ac.uk
Table 2: Principles of Kinetic Isotope Effect (KIE) in Mechanistic Studies
| Type of KIE | Description | Typical Value (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Primary | Isotopic substitution at the bond being broken in the rate-determining step. | > 2 (often 2-8) | Indicates that bond cleavage is part of the slowest step of the reaction. | libretexts.orgnih.gov |
| Secondary | Isotopic substitution at a site other than the bond-breaking site. | Close to 1 (e.g., 0.8-1.4) | Provides information about changes in the electronic environment or hybridization at the transition state. | wikipedia.orglibretexts.org |
| Inverse | kH/kD < 1 | < 1 | Suggests the transition state has a tighter bond to the isotope than the ground state. | nih.gov |
Spectroscopic Monitoring of Reaction Progress
The progress of chemical reactions involving this compound can be continuously monitored using a variety of spectroscopic techniques. These methods allow for the real-time or quasi-real-time measurement of the concentration of reactants, intermediates, and products. bohrium.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of starting materials and final products. google.commdpi.com By taking samples at various time points, NMR can track the disappearance of reactant signals and the appearance of product signals, providing kinetic data.
Infrared (IR) Spectroscopy: As demonstrated in matrix isolation studies, FTIR spectroscopy is highly effective for monitoring photochemical transformations. researchgate.net The technique is sensitive to changes in functional groups, allowing researchers to follow processes like isomerization or the formation of carbonyl groups in ketene (B1206846) intermediates. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method is used to monitor changes in chromophores (light-absorbing parts of a molecule). It is particularly useful for reactions involving conjugated systems or aromatic rings, where changes in electronic structure lead to shifts in absorption maxima. mdpi.com
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to identify and quantify volatile compounds and reaction intermediates in a mixture. nih.govmdpi.com This is crucial for identifying byproducts and confirming the mass of transient species captured by trapping agents. nih.gov
Together, these spectroscopic methods provide a comprehensive picture of the reaction pathway, helping to validate proposed mechanisms and identify any unexpected intermediates or products. bohrium.com
Identification of Reaction Intermediates
The elucidation of reaction pathways for compounds like this compound relies heavily on the successful identification of transient species that are formed and consumed during the chemical transformation. These intermediates, though often short-lived, are critical to understanding the stepwise mechanism of a reaction. Researchers employ a variety of techniques, including trapping experiments and advanced spectroscopic methods, to detect and characterize these species.
Radical Clock Experiments and Trapping Studies
In reactions involving radical pathways, the hex-5-enyl moiety of the molecule can serve as an intrinsic "radical clock." The formation of a radical at the terminal carbon of the hexenyl chain is followed by a rapid and well-characterized cyclization to a cyclopentylmethyl radical. The detection of cyclopentane-ring-containing products provides strong indirect evidence for the intermediacy of the initial hex-5-enyl radical. nih.gov
A study investigating a metallaphotocatalytic four-component amination process utilized a similar principle. While not using this compound itself, the study employed a redox-active ester derived from hept-6-enoic acid, which generates a hex-5-enyl radical species under the reaction conditions. The subsequent detection of a product incorporating a cyclopentylmethyl group confirmed the formation of the hex-5-enyl radical and its rapid cyclization to the cyclopentylmethyl radical intermediate. nih.gov
To further substantiate the presence of radical intermediates, trapping experiments are often conducted. In these experiments, a "radical scavenger" compound is added to the reaction mixture. This scavenger is highly reactive toward radicals and forms stable adducts that can be detected, typically by mass spectrometry. 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a commonly used radical scavenger. When TEMPO was introduced into the aforementioned amination reaction, a significant decrease in the yield of the primary product was observed, and high-resolution mass spectrometry (HRMS) analysis successfully identified several TEMPO-captured radical adducts. nih.gov
The table below summarizes the key radical intermediates that were identified as TEMPO adducts in a representative metallaphotocatalytic reaction, providing insight into the types of radical species that can be generated from complex multicomponent reactions. nih.gov
Spectroscopic Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying reaction intermediates and co-products directly from the reaction mixture, often at very early stages of the reaction. In the study of the four-component amination, HRMS analysis at the onset of the reaction revealed a variety of species that provided clues to the mechanistic pathway. nih.gov These included products from the coupling of various proposed radical intermediates. nih.gov
While direct spectroscopic data for intermediates of this compound itself is not widely published, the characterization of intermediates in the synthesis of analogous structures provides a reference for the signals that might be expected. For instance, in the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, the intermediates were fully characterized using techniques including ¹H NMR, ¹³C NMR, and 2D NOESY. mdpi.com These analyses allow for the precise determination of the structure and stereochemistry of stable intermediates along a synthetic route.
The table below presents hypothetical ¹³C NMR shift ranges for key carbon environments in intermediates related to this compound, based on data from similar structures found in the literature. mdpi.comacs.org
These combined approaches—utilizing radical clocks, scavenger trapping, and direct spectroscopic observation—are essential for constructing a detailed picture of the reaction mechanism, allowing chemists to understand and control the chemical transformations of complex molecules like this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 5 Hex 5 Enyl 1,3 Benzodioxole
The Role of the 1,3-Benzodioxole (B145889) Scaffold in Modulating Biological Activities (Mechanistic Focus)
The 1,3-benzodioxole moiety is a key structural feature found in numerous biologically active compounds, both natural and synthetic. researchgate.netchemicalbook.com Its presence is integral to the pharmacological profile of these molecules, influencing their metabolic fate and interaction with biological targets. researchgate.netsbq.org.br Derivatives of 1,3-benzodioxole have demonstrated a wide array of biological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant activities. chemicalbook.com
The methylenedioxy group, which forms the dioxole ring fused to the benzene (B151609) ring, is a critical determinant of the biological activity of 1,3-benzodioxole derivatives. This functional group is known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP450) system. researchgate.netsbq.org.br The metabolism of the methylenedioxy bridge can lead to the formation of reactive intermediates, such as catechols, which can then be further oxidized to electrophilic quinones. nih.gov These reactive species can form adducts with cellular macromolecules, including DNA, which is a mechanism linked to the toxicity of some compounds like safrole. nih.gov
Conversely, the inhibitory effect of the methylenedioxy group on CYP450 enzymes can also be exploited for therapeutic benefit. researchgate.net By inhibiting the metabolism of co-administered drugs, it can act as a synergist, prolonging their duration of action. mdpi.com This dual role of the methylenedioxy group—contributing to both bioactivation and metabolic inhibition—is a central aspect of the SAR of this class of compounds.
| Compound | Key Structural Feature | Observed Biological Effect | Reference |
|---|---|---|---|
| Safrole | 1,3-Benzodioxole | Hepatotoxicity via metabolic bioactivation | researchgate.net |
| Stiripentol | 1,3-Benzodioxole | Inhibition of cytochrome P450 enzymes | chemicalbook.com |
| Piperonyl butoxide | 1,3-Benzodioxole | Insecticide synergist by inhibiting P450 | researchgate.net |
For instance, studies on safrole derivatives have shown that the introduction of nitro (NO2) and hydroxyl (OH) groups can enhance antiproliferative effects on cancer cells. nih.gov Specifically, the formation of catechol derivatives from the cleavage of the methylenedioxy ring, often facilitated by an adjacent electron-withdrawing group, has been shown to increase cytotoxicity against breast cancer cell lines. nih.govresearchgate.net
| Safrole Derivative | Substitution on Benzodioxole Ring | Effect on Antiproliferative Activity (MDA-MB-231 cells) | Reference |
|---|---|---|---|
| 4-allyl-5-nitrobenzene-1,2-diol | Nitro group and two hydroxyl groups (from ring opening) | Increased activity compared to safrole | researchgate.net |
| (2E')-3-(3',4'-methylenedioxi)phenyl acrylaldehyde | Modification of side chain, intact ring | Increased activity compared to safrole | researchgate.net |
Impact of the Hex-5-enyl Side Chain on Biological Response (Mechanistic Focus)
The aliphatic side chain attached to the 1,3-benzodioxole scaffold plays a pivotal role in defining the compound's interaction with biological systems. Its length, flexibility, and the presence of specific functional groups like a terminal alkene are critical for activity. researchgate.net
The length of the alkyl or alkenyl side chain can significantly influence biological activity. Generally, increasing chain length can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. However, there is often an optimal chain length for a specific biological activity, beyond which potency may decrease due to steric hindrance at the target binding site.
In the case of 5-Hex-5-enyl-1,3-benzodioxole, the six-carbon chain provides considerable flexibility, allowing it to adopt various conformations to fit into a binding pocket. Compared to the shorter propenyl chain of safrole, the longer hexenyl chain would increase the lipophilicity of the molecule. This increased lipophilicity could enhance activities that depend on crossing cell membranes, but it might also alter the binding affinity for specific receptors compared to shorter-chain analogs. Studies on other classes of compounds have shown that extending an alkyl chain can enhance hydrophobic interactions with a target, but excessive length can prevent proper fitting, leading to a loss of activity.
The terminal double bond in the hex-5-enyl side chain is a key reactive site. Similar to the allyl group in safrole, this terminal alkene can undergo various metabolic transformations, including epoxidation. researchgate.net The resulting epoxide is an electrophilic species that can react with nucleophilic residues in proteins and nucleic acids, a mechanism that can lead to both therapeutic effects and toxicity. For example, safrole oxide, derived from the epoxidation of safrole's side chain, has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. nih.gov
The position of the double bond is also crucial. Isomerization of the terminal alkene to an internal position, as seen in the conversion of safrole to the more stable isosafrole, can alter the molecule's biological properties. sciencemadness.org The terminal double bond in this compound would likely be a primary site for metabolic attack and a key determinant of its biological interactions.
The introduction of chiral centers within the side chain can have a profound impact on biological activity. While this compound itself is achiral, metabolic processes such as epoxidation of the terminal double bond or hydroxylation at other positions in the chain can create one or more stereocenters. The resulting stereoisomers (enantiomers or diastereomers) can exhibit significantly different pharmacological and toxicological profiles. nih.gov
This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively interact with one stereoisomer over another. nih.gov One enantiomer may fit perfectly into a binding site and elicit a biological response, while the other may bind with lower affinity or not at all. nih.gov Therefore, if this compound were to be hydroxylated at C4 of the side chain, for instance, the resulting (R)- and (S)-enantiomers would likely display different activities due to stereospecific interactions with their biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR modeling develops mathematical equations that relate the chemical structure of a series of compounds to their biological activities. mdpi.com These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. For derivatives of this compound, a QSAR model would seek to quantify how variations in the structure, such as modifications to the hexenyl chain or substitutions on the aromatic ring, influence a specific biological outcome.
The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are categorized based on the properties they represent. For a compound like this compound and its derivatives, relevant descriptors would include:
Electronic Descriptors : These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier orbitals (HOMO and LUMO). They are crucial for modeling interactions involving electrostatic forces, such as receptor binding. For instance, the arrangement of electron-donating or withdrawing groups on the benzodioxole ring can significantly alter the molecule's electronic landscape.
Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft's Es) help to model how a molecule fits into a receptor's active site. The length and conformation of the hexenyl side chain would be critical steric factors.
Hydrophobic Descriptors : These quantify the hydrophobicity of a molecule, which is vital for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). The long alkenyl chain of this compound contributes significantly to its hydrophobicity.
Other categories, such as topological and quantum-chemical descriptors, are also frequently employed to build robust QSAR models. nih.govnih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Specific Descriptor Example | Property Represented |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Steric | Molecular Weight | Size of the molecule |
| Steric | Molar Refractivity | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching and compactness |
Once descriptors are calculated for a series of compounds, statistical methods are used to build the mathematical model. Common techniques include:
Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity (dependent variable) and two or more molecular descriptors (independent variables). The resulting equation takes the form:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D represents the descriptors and c represents their regression coefficients.
Partial Least Squares (PLS) : PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller number of orthogonal principal components and then performs regression on these components.
For a series of 1,3-dioxoisoindoline-4-aminoquinoline derivatives studied for antiplasmodial activity, a QSAR model was successfully developed using the Genetic Function Algorithm (GFA), which selected six key descriptors to build a robust predictive model. nih.gov
A QSAR model's utility depends on its statistical significance and predictive power. nih.gov Validation is a critical step to ensure the model is robust and not a result of chance correlation. researchgate.net Key validation metrics include:
Internal Validation : This assesses the stability and robustness of the model using the training set data. The most common method is Leave-One-Out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient, q². A q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com
External Validation : This evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development. The predictive power is measured by r²_pred. A high r²_pred value confirms the model's generalizability. mdpi.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² or r²(CV) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
| r²_pred | Predictive r² for the external test set (external predictive ability) | > 0.5 |
| F-test | A measure of the statistical significance of the model | High value |
A study on photosensitizer activity prediction reported a QSAR model with an r² of 0.87, a q² of 0.71, and an r²_pred of 0.70, indicating a statistically robust model with good predictive power. mdpi.com
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. researchgate.net
Comparative Molecular Field Analysis (CoMFA) : CoMFA aligns a series of molecules and calculates their steric and electrostatic interaction fields at various grid points. These field values are then correlated with biological activity using PLS. The results are visualized as 3D contour maps, where different colored regions indicate areas where modifications to steric bulk or electrostatic charge would likely increase or decrease activity. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive picture of the interaction requirements. mdpi.com
In a 3D-QSAR study of phosphodiesterase 4 inhibitors, CoMFA and CoMSIA models were developed with high correlation coefficients and predictive ability, and the resulting contour maps provided insights for designing novel molecules. nih.gov For this compound derivatives, 3D-QSAR could reveal how the spatial arrangement of the hexenyl chain and the electrostatic potential around the dioxole ring influence binding to a biological target.
Elucidation of Molecular Mechanisms of Action via SAR Studies
Structure-Activity Relationship (SAR) studies explore how systematic changes in a molecule's structure affect its biological activity. Unlike QSAR, SAR is often qualitative, providing guiding principles for drug design. researchgate.net
By synthesizing and testing a series of related compounds, researchers can deduce which molecular fragments are essential for activity (the pharmacophore) and which can be modified to improve properties like potency or selectivity.
For the 1,3-benzodioxole class, SAR studies have provided valuable insights:
Anticancer Activity : In a study of 1,3-benzodioxole derivatives, modifications to substituents attached to the core structure were correlated with antitumor activity against various human tumor cell lines. researchgate.net Another study showed that conjugating 1,3-benzodioxole moieties with arsenical precursors improved anti-proliferation by inducing oxidative stress and apoptosis. nih.gov
Enzyme Inhibition : Safrole, a related 5-allyl-1,3-benzodioxole, and its analogs are known to interact with cytochrome P-450 enzymes. nih.gov In another study on benzodioxole derivatives as cyclooxygenase (COX) inhibitors, it was found that the position of halogen substituents on a phenyl ring attached to the benzodioxole core was critical for activity. Ortho-halogenated compounds showed significantly better COX inhibition than meta-halogenated counterparts. nih.gov This was attributed to the ortho-substituent forcing the phenyl ring to be non-coplanar with the rest of the molecule, an ideal conformation for COX inhibition. nih.gov
For this compound, an SAR study could involve synthesizing analogs with varying lengths of the alkenyl chain, different positions of the double bond, or the addition of substituents to the aromatic ring. Testing these analogs would help to correlate these specific structural features with effects on particular biological pathways, such as cell signaling or metabolic enzyme activity.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Safrole |
| Piperonyl butoxide |
| Crizotinib |
| Ketoprofen |
| Acarbose |
| Trolox |
| Fenofibrate |
Identification of Key Pharmacophoric Elements
The biological activity of this compound is intrinsically linked to its distinct chemical features. The primary pharmacophoric elements are the 1,3-benzodioxole ring and the 5-alkenyl side chain .
The 1,3-benzodioxole moiety is a recurring structural motif in a variety of biologically active compounds and is often considered a key pharmacophore. nih.govresearchgate.nettandfonline.com This ring system is crucial for the interaction of these molecules with biological targets. For instance, in studies of dillapiole and its analogs, the benzodioxole ring was identified as a critical component for their anti-inflammatory properties. nih.govresearchgate.nettandfonline.com
The alkenyl side chain at the 5-position significantly influences the compound's activity. The length, saturation, and conformation of this chain are determining factors. In studies of dillapiole, which possesses a propenyl side chain, the allyl group was found to be important for its biological effects. nih.govtandfonline.com Modification of this side chain, such as saturation of the double bond to form dihydrodillapiole, has been shown to modulate anti-inflammatory activity, indicating the importance of the unsaturated bond. nih.govresearchgate.nettandfonline.com For this compound, the longer hexenyl chain would present a different steric and lipophilic profile compared to the more commonly studied propenyl derivatives, which would in turn affect its interaction with biological targets.
Furthermore, substitutions on the aromatic portion of the benzodioxole ring, such as methoxy groups found in dillapiole, can also play a significant role in modulating activity. nih.govresearchgate.nettandfonline.com While this compound itself is unsubstituted, this highlights the potential for tuning its biological profile through synthetic modifications.
Below is an interactive data table summarizing the key pharmacophoric elements and their observed importance in related analogs.
| Pharmacophoric Element | Importance in Related Analogs (e.g., Dillapiole) | Potential Role in this compound |
| 1,3-Benzodioxole Ring | Essential for anti-inflammatory and other biological activities. nih.govresearchgate.nettandfonline.com | Likely serves as the core scaffold for binding to biological targets. |
| 5-Alkenyl Side Chain | The allyl group is important for activity; saturation or isomerization of the double bond modulates the effect. nih.govtandfonline.com | The hexenyl chain's length and flexibility will influence binding affinity and selectivity. |
| Double Bond in Side Chain | Presence and position are critical for activity. | The terminal double bond in the hexenyl chain is expected to be a key interaction point. |
| Aromatic Substituents | Methoxy groups in dillapiole are favorable for anti-inflammatory activity. nih.govresearchgate.nettandfonline.com | The unsubstituted ring in this compound provides a baseline for understanding the fundamental interactions of the core structure. |
Insights into Receptor Binding and Enzyme Inhibition (General Mechanisms)
The structural features of this compound suggest potential interactions with various receptors and enzymes, primarily through mechanisms observed for similar 1,3-benzodioxole derivatives.
Receptor Binding:
Pharmacophore models developed for other 1,3-benzodioxole derivatives indicate that these compounds can bind to specific receptor pockets. These models often highlight the importance of a hydrophobic center, which in the case of this compound would be the benzodioxole ring and the hexenyl side chain. The interaction is likely to be driven by hydrophobic and van der Waals forces.
For instance, in the context of auxin receptor agonists, a pharmacophore model for N-(benzo[d] nih.govtandfonline.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives included a hydrophobic centroid/aromatic centroid. frontiersin.orgnih.gov This suggests that the benzodioxole ring of this compound could similarly occupy a hydrophobic pocket within a receptor. The flexible hexenyl chain could then adopt a conformation that optimizes interactions with other regions of the binding site.
Enzyme Inhibition:
A well-documented activity of 1,3-benzodioxole derivatives is the inhibition of cytochrome P450 (CYP450) enzymes. Safrole (5-(2-propenyl)-1,3-benzodioxole), a close analog of the subject compound, is known to be a potent inhibitor of several human CYP450 isoforms. The mechanism often involves the metabolic activation of the methylenedioxy group by CYP450 to form a reactive carbene intermediate. This intermediate can then bind covalently to the heme iron of the enzyme, leading to irreversible inhibition.
Given its structural similarity to safrole, it is plausible that this compound could also act as a mechanism-based inhibitor of CYP450 enzymes. The longer hexenyl side chain might influence the specific isoforms inhibited and the potency of inhibition due to differences in how the molecule is positioned within the enzyme's active site.
The following table provides a summary of the likely general mechanisms of interaction based on studies of related compounds.
| Interaction Type | General Mechanism Observed in Analogs | Probable Mechanism for this compound |
| Receptor Binding | The benzodioxole ring acts as a hydrophobic anchor, fitting into a corresponding pocket in the receptor. The side chain contributes to binding affinity and selectivity. | The benzodioxole ring would likely engage in hydrophobic interactions, while the hexenyl chain could provide additional binding contacts, potentially conferring selectivity for specific receptor subtypes. |
| Enzyme Inhibition (e.g., CYP450) | Mechanism-based inhibition via metabolic activation of the methylenedioxy group to a reactive carbene that binds to the enzyme's active site. | High probability of acting as a mechanism-based inhibitor of CYP450 enzymes, with the hexenyl chain modulating isoform selectivity and inhibitory potency. |
Applications in Advanced Materials and Niche Chemical Technologies
5-Hex-5-enyl-1,3-benzodioxole as a Building Block in Polymer Science
The unique chemical architecture of this compound, featuring a polymerizable olefin and a functional aromatic core, positions it as a versatile monomer for creating novel polymeric structures.
Incorporation into Polymeric Backbones via Olefin Metathesis Polymerization
Olefin metathesis has emerged as a powerful tool for the synthesis of polymers with well-defined architectures and a high degree of functional group tolerance. Acyclic Diene Metathesis (ADMET) polymerization, a step-growth condensation polymerization, is particularly suited for the polymerization of α,ω-dienes, driven by the removal of a small volatile byproduct like ethylene. wikipedia.orgadvancedsciencenews.com In principle, this compound, possessing a terminal double bond, could undergo ADMET polymerization to yield a polyalkenylene with regularly spaced benzodioxole moieties directly in the polymer backbone.
The general scheme for the ADMET polymerization of a generic α,ω-diene is as follows:
n CH₂=CH-(CH₂)₄-R-(CH₂)₄-CH=CH₂ → -[CH-(CH₂)₄-R-(CH₂)₄-CH]n- + (n-1) C₂H₄
While no specific studies on the ADMET polymerization of this compound have been reported, the successful polymerization of other functionalized dienes suggests its feasibility. The properties of the resulting polymer, such as its thermal stability and mechanical strength, would be highly dependent on the benzodioxole unit.
Synthesis of Functional Polymers with Pendant Benzodioxole Moieties
An alternative and more common approach to incorporating functional groups into polymers is through the synthesis of polymers with pendant moieties. This can be achieved by polymerizing a monomer where the functional group is attached to the polymerizable unit. In the case of this compound, the hexenyl chain would allow for its incorporation as a side chain in various polymer backbones.
For instance, Ring-Opening Metathesis Polymerization (ROMP) of a cyclic olefin bearing a this compound substituent could yield a polymer with pendant benzodioxole groups. This method offers excellent control over polymer molecular weight and architecture.
The synthesis of polymers with pendant functional groups is a well-established strategy to tailor polymer properties. While direct examples involving this compound are not available in the literature, the principle has been demonstrated with a wide array of other functional groups.
Integration into Supramolecular Assemblies and Smart Materials
The benzodioxole moiety within the polymer structure could play a crucial role in directing the self-assembly of macromolecules and imparting stimuli-responsive behavior, paving the way for the development of "smart" materials.
Design of Self-Assembled Systems
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govresearchgate.netnih.gov Polymers containing specific functional groups can self-assemble into well-defined morphologies such as micelles, vesicles, or nanofibers, driven by forces like hydrogen bonding, π-π stacking, and hydrophobic interactions.
The benzodioxole group, with its aromatic and polar nature, could participate in π-π stacking interactions between polymer chains, leading to ordered domains within the material. The design of block copolymers containing a poly(this compound) segment could lead to microphase separation and the formation of highly ordered nanostructures in the solid state.
Development of Responsive Materials
Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.gov This responsiveness is often achieved by incorporating functional groups that can undergo reversible chemical or physical transformations.
While the benzodioxole group itself is not typically considered a primary stimuli-responsive moiety, its electronic nature can be influenced by the surrounding chemical environment. Furthermore, the design of copolymers that combine poly(this compound) with known stimuli-responsive polymer blocks could lead to novel smart materials. For example, a block copolymer with a pH-responsive block could exhibit pH-dependent self-assembly behavior, where the aggregation of the benzodioxole-containing block is modulated by the protonation state of the other block.
Exploration of Optical and Electronic Properties
The electronic structure of the benzodioxole ring suggests that polymers incorporating this moiety may exhibit interesting optical and electronic properties, with potential applications in organic electronics.
The photoluminescence properties of such polymers would also be of interest. The benzodioxole moiety could act as a chromophore, and the polymer environment could influence its emission characteristics. rsc.org For instance, aggregation of the benzodioxole groups could lead to changes in the emission spectrum or quantum yield. The development of conjugated polymers with pendant this compound groups could be a promising route to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of such polymers would be a function of both the conjugated backbone and the electronic nature of the pendant group.
Investigation of Non-Linear Optical (NLO) Characteristics
While direct experimental studies on the non-linear optical (NLO) properties of this compound are not extensively documented in publicly available research, the potential for such characteristics can be inferred from the behavior of the core 1,3-benzodioxole (B145889) moiety and its derivatives in various molecular frameworks. The field of non-linear optics investigates the interaction of light with matter where the polarization response is non-linear to the electric field, a phenomenon crucial for developing advanced photonic and optoelectronic devices. nih.gov
The 1,3-benzodioxole group is recognized for its electron-donating nature. nih.gov In studies of other complex molecules, this fragment has been shown to facilitate intramolecular charge transfer (ICT), a key mechanism for generating significant NLO responses. nih.gov For instance, research on a quinoline-1,3-benzodioxole chalcone (B49325) demonstrated that the 1,3-benzodioxole unit acts as the primary donor group, contributing to a favorable ICT and, consequently, strong NLO properties. nih.gov This suggests that the 1,3-benzodioxole core within this compound could serve a similar donor function if integrated into a suitable donor-acceptor molecular architecture.
For this compound itself, the NLO response would likely be modest in its isolated form due to the lack of a strong electron-accepting group and an extended π-conjugated system. The hexenyl chain is largely aliphatic and does not contribute to conjugation. However, its potential as an NLO-active component could be realized through chemical modification. The terminal double bond of the hexenyl group offers a reactive site for introducing electron-accepting groups, thereby creating a classic "push-pull" system known to enhance NLO properties.
Table 1: Key Non-Linear Optical Parameters
| Parameter | Symbol | Description | Relevance to 1,3-Benzodioxole Derivatives |
| Non-Linear Refractive Index | η₂ | Describes the intensity-dependent change in the refractive index of a material. | Investigated in pyrazoline derivatives containing the 1,3-benzodioxole moiety. researchgate.netutp.edu.co |
| Non-Linear Absorption Coefficient | β | Characterizes the intensity-dependent absorption of light by a material. | Measured for pyrazoline derivatives featuring the 1,3-benzodioxole group. researchgate.netutp.edu.co |
| Third-Order Electronic Susceptibility | χ³ | A measure of the third-order non-linear optical response of a material. | Determined for various 1,3-benzodioxole derivatives, indicating potential for applications in photonics. researchgate.netutp.edu.co |
Potential in Organic Electronics (e.g., as a component in conjugated systems)
In the realm of organic electronics, materials with specific electronic properties, such as semiconductivity, are essential for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com These properties typically arise from extended π-conjugated systems that allow for the delocalization and transport of charge carriers. nih.gov
This compound, in its current form, is not a fully conjugated molecule and therefore is not expected to function as an organic semiconductor on its own. The electronic conjugation is confined to the aromatic benzodioxole ring system. The hexenyl side chain is flexible and saturated, which interrupts any potential for extended conjugation along the chain.
However, the 1,3-benzodioxole unit possesses characteristics that make it a valuable building block for more complex organic electronic materials. The fused ring system is aromatic and electron-rich, properties that are often sought in the donor components of donor-acceptor architectures common in organic semiconductors. chemicalbook.com The synthesis of various new 1,3-benzodioxole derivatives is an active area of research, indicating its utility as a core structure in medicinal chemistry and materials science. worldresearchersassociations.comnih.gov
The true potential of this compound in organic electronics lies in its capacity as a synthetic intermediate. The terminal alkene in the hexenyl group provides a versatile chemical handle for further reactions. Through synthetic organic chemistry techniques, such as cross-coupling reactions, this alkene could be used to link the 1,3-benzodioxole core to other aromatic or electroactive units. This would extend the π-conjugation, creating a larger, more electronically active molecule. By strategically choosing the groups to be added, it is possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to suit specific applications in organic electronics.
For example, coupling the molecule with electron-accepting moieties could lead to the formation of donor-π-acceptor (D-π-A) type systems, which are fundamental to many organic electronic materials. Therefore, while this compound is not an end-use material for organic electronics, it represents a potentially useful starting material for the synthesis of functional organic semiconductors.
Future Research Directions and Concluding Perspectives
Development of Green Chemistry Approaches for 5-Hex-5-enyl-1,3-benzodioxole Synthesis
The synthesis of this compound, a derivative of the naturally occurring safrole, traditionally relies on methods that may not align with the principles of green chemistry. Future research will undoubtedly focus on developing more environmentally benign synthetic routes. A promising avenue lies in the application of biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, thus reducing energy consumption and the generation of hazardous waste. google.com
A hypothetical green synthesis approach could involve the biocatalytic hydroxylation of a safrole derivative followed by a solvent-free, microwave-assisted etherification. Such a process would adhere to several green chemistry principles, including the use of renewable feedstocks, reduction of derivatives, and energy efficiency.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Alkenylbenzodioxoles
| Parameter | Traditional Synthesis (e.g., Grignard) | Green Synthesis (Hypothetical) |
| Solvent | Tetrahydrofuran (THF) | Water or bio-derived solvent |
| Catalyst | Stoichiometric reagents | Recyclable enzyme or heterogeneous catalyst |
| Energy Input | Heating under reflux | Microwave irradiation (reduced time) |
| Byproducts | Magnesium salts, organic waste | Minimal, biodegradable waste |
| Atom Economy | Moderate | High |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Furthermore, generative models in AI can be used to design novel derivatives of this compound with specific functionalities. By defining a set of desired properties, such as enhanced biological activity or specific material characteristics, these models can propose new molecular structures for synthesis and testing.
Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. stk-online.chmt.comkorea.ac.krscilit.com
In the context of synthesizing this compound, for instance via a Grignard reaction, in situ FTIR could be used to track the consumption of the starting materials (e.g., 5-bromo-1,3-benzodioxole and 5-hexenyl magnesium bromide) and the formation of the product in real-time. stk-online.chresearchgate.net This provides valuable kinetic data and can help identify the formation of any transient intermediates or byproducts, offering a deeper understanding of the reaction pathway. korea.ac.kr
Operando spectroscopy, which combines in situ measurements with simultaneous assessment of the reaction's performance, would be particularly powerful. korea.ac.kr This approach could reveal correlations between the observed spectroscopic changes and the reaction's yield and selectivity, enabling precise control over the reaction conditions to maximize the desired outcome.
Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application to this compound Synthesis |
| FTIR Spectroscopy | Functional group changes, concentration profiles | Monitoring the disappearance of C-Br bond and appearance of new C-C bonds. |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR | Probing symmetric vibrations and bonds not easily observed by FTIR. |
| NMR Spectroscopy | Structural elucidation of intermediates and products | Identifying the precise structure of transient species in the reaction mixture. |
Expanding the Chemical Space of this compound Derivatives
The 1,3-benzodioxole (B145889) scaffold is a common motif in many biologically active compounds and functional materials. worldresearchersassociations.comnih.govresearchgate.netnih.gov The hexenyl side chain of this compound provides a versatile handle for further chemical modifications, allowing for the creation of a diverse library of derivatives.
Future research will likely focus on the functionalization of the terminal double bond of the hexenyl group. Reactions such as epoxidation, dihydroxylation, and polymerization can introduce new functional groups and expand the molecular complexity. For example, epoxidation of the double bond would yield an epoxide derivative, which can be further reacted with various nucleophiles to create a range of new compounds with potentially interesting biological activities.
Furthermore, modifications to the benzodioxole ring itself, through electrophilic aromatic substitution reactions, can also lead to a wide array of new derivatives. The combination of modifications on both the side chain and the aromatic ring opens up a vast chemical space for exploration.
Broader Implications for the Design of Functional Molecules and Next-Generation Chemical Entities
The derivatives of this compound could find applications in various fields. For instance, they could serve as building blocks for the synthesis of novel polymers with tailored properties, or as scaffolds for the development of new pharmaceutical agents. The exploration of their biological activities could lead to the discovery of new therapeutic leads.
Q & A
Q. What spectroscopic techniques are essential for characterizing 5-Hex-5-enyl-1,3-benzodioxole derivatives?
- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups (e.g., benzodioxole-OCH₂O stretching at ~940–980 cm⁻¹), and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in the unambiguous assignment of the (E)-configuration of oximino groups in benzodioxole-imidazole hybrids .
Q. What in vitro assays are commonly used to evaluate the antifungal activity of benzodioxole derivatives?
- Methodological Answer : Antifungal potential is typically assessed using disk diffusion (DIZ) assays to measure inhibition zones and broth microdilution (MIC) assays to determine minimum inhibitory concentrations against fungal strains (e.g., Candida albicans or Aspergillus niger). Controls should include reference antifungals (e.g., fluconazole) and solvent-only treatments to isolate compound-specific effects. Data interpretation must account for solvent interference and strain-specific resistance profiles .
Q. How should researchers handle and store 1,3-benzodioxole derivatives to ensure stability?
- Methodological Answer : Store compounds in airtight containers at 4°C in dry, ventilated environments to prevent hydrolysis or oxidation. Avoid exposure to static electricity and open flames due to flammability risks. Use personal protective equipment (PPE) during handling, including gloves and eye protection, and ensure access to eyewash stations and safety showers .
Advanced Research Questions
Q. How can solvent selection impact the synthesis efficiency of spirooxindole-pyrrolidine derivatives incorporating benzodioxole motifs?
- Methodological Answer : Solvent polarity and proticity significantly influence reaction yields. Polar protic solvents like methanol optimize 1,3-dipolar cycloaddition reactions by solubilizing intermediates (e.g., azomethine ylides) and stabilizing transition states. For example, methanol achieved 85% yield for spirooxindole-pyrrolidine derivatives, while non-polar solvents (e.g., toluene) yielded <30% due to poor solubility. Systematic solvent screening (e.g., DMF, acetonitrile, methanol-water systems) is recommended to balance reactivity and solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of benzodioxole derivatives with enhanced anticancer activity?
- Methodological Answer : SAR studies involve systematic modifications to the benzodioxole core, such as replacing methylenedioxy groups with dialkoxy substituents or expanding the dioxolane ring. For example, fluorinated alkyloxy groups improved metabolic stability in noscapine analogues, while deuterium substitution reduced off-target interactions. Pair these modifications with cytotoxicity assays (e.g., MTT on melanoma cell lines) and molecular docking to predict binding affinities for targets like tubulin or G-quadruplex DNA .
Q. How can researchers resolve discrepancies in reported biological activities of benzodioxole derivatives across studies?
- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions (e.g., fungal strain variability). To address this:
- Perform comparative studies using standardized protocols (e.g., CLSI guidelines for MIC assays).
- Use computational tools (e.g., molecular dynamics simulations) to model interactions between derivatives and biological targets.
- Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. enzyme inhibition assays) .
Q. What strategies optimize regioselectivity in 1,3-dipolar cycloaddition reactions involving benzodioxole chalcones?
- Methodological Answer : Regioselectivity is controlled by electron density distribution in the dipolarophile. For α,β-unsaturated benzodioxole chalcones, the β-carbon (electron-deficient due to conjugation with the dioxole ring) preferentially reacts with the electron-rich carbon of azomethine ylides. Steric effects from substituents (e.g., bulky tert-butyl groups) further direct adduct formation. Reaction monitoring via TLC or in-situ NMR can track regioselective outcomes .
Q. How do benzodioxole derivatives exhibit dual mechanisms of action, such as G-quadruplex stabilization and telomerase inhibition?
- Methodological Answer : Dual activity is evaluated through:
- G4 stabilization : Fluorescence resonance energy transfer (FRET) assays to measure thermal stabilization of G4 DNA.
- Telomerase inhibition : TRAP (telomeric repeat amplification protocol) assays.
For example, benzodioxole-linked bis(imino)anthracenes showed IC₅₀ values of 0.8–1.2 µM in telomerase inhibition, correlating with G4 stabilization efficacy (ΔTₘ = 15–20°C). Cross-validate results with cytotoxicity assays to distinguish mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
